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Compound of Interest

Compound Name:
4-Bromo-6-

(trifluoromethoxy)quinoline

Cat. No.: B592008 Get Quote

While direct crystallographic data for 4-Bromo-6-(trifluoromethoxy)quinoline remains elusive

in publicly accessible databases, a comparative analysis of structurally similar fluorinated

quinoline derivatives offers valuable insights for researchers, scientists, and drug development

professionals. This guide presents a detailed comparison of the single-crystal X-ray diffraction

data for two such analogues: 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline and (E)-2-(((2-

phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol. By examining their crystal

structures and experimental protocols, we can infer potential solid-state properties and guide

future synthetic and crystallographic efforts for the target compound.

Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for the two selected 4-

(trifluoromethyl)quinoline derivatives, providing a basis for understanding the structural

influence of different substitution patterns on the quinoline core.

Table 1: Crystal Data and Structure Refinement for 6-Chloro-2-cyclopropyl-4-

(trifluoromethyl)quinoline
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Parameter Value

Empirical Formula C₁₃H₉ClF₃N

Formula Weight 271.66

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 13.8482(19) Å

b 5.0534(8) Å

c 18.048(3) Å

α 90°

β 107.503(17)°

γ 90°

Volume 1204.5(3) Å³

Z 4

Calculated Density 1.498 Mg/m³

Absorption Coefficient 0.334 mm⁻¹

F(000) 552

Data Collection & Refinement

Theta range for data collection 3.66 to 25.00°

Index ranges -16<=h<=16, -6<=k<=6, -21<=l<=21

Reflections collected 8327

Independent reflections 2105 [R(int) = 0.0455]
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Completeness to theta = 25.00° 99.1 %

Data / restraints / parameters 2105 / 0 / 163

Goodness-of-fit on F² 1.033

Final R indices [I>2sigma(I)] R1 = 0.0450, wR2 = 0.1099

R indices (all data) R1 = 0.0763, wR2 = 0.1265

Table 2: Crystal Data and Structure Refinement for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-

6-yl)imino)methyl)phenol (CCDC 2036933)
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Parameter Value

Empirical Formula C₂₃H₁₅F₃N₂O

Formula Weight 404.38

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 10.133(2) Å

b 20.243(4) Å

c 9.534(2) Å

α 90°

β 98.43(3)°

γ 90°

Volume 1930.9(7) Å³

Z 4

Calculated Density 1.391 Mg/m³

Absorption Coefficient 0.104 mm⁻¹

F(000) 832

Data Collection & Refinement

Theta range for data collection 2.59 to 25.00°

Index ranges -12<=h<=12, -24<=k<=24, -11<=l<=11

Reflections collected 14856

Independent reflections 3393 [R(int) = 0.0345]
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Completeness to theta = 25.00° 99.8 %

Data / restraints / parameters 3393 / 0 / 271

Goodness-of-fit on F² 1.032

Final R indices [I>2sigma(I)] R1 = 0.0416, wR2 = 0.1077

R indices (all data) R1 = 0.0543, wR2 = 0.1171

Experimental Protocols
The determination of the crystal structures for these quinoline derivatives follows a

standardized workflow, from synthesis and crystallization to data collection and structure

refinement.

Synthesis and Crystallization
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline: The synthesis of this compound typically

involves a multi-step reaction sequence, culminating in the formation of the quinoline ring

system. Single crystals suitable for X-ray diffraction are generally obtained by slow

evaporation of a solution of the purified compound in an appropriate organic solvent or

solvent mixture.

(E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol: This Schiff base is

synthesized by the condensation reaction of 6-amino-2-phenyl-4-(trifluoromethyl)quinoline

with salicylaldehyde.[1] Single crystals are typically grown by slow evaporation from an

ethanol solution.[1]

X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for both compounds were collected on a diffractometer

equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at room

temperature (293 K). The collected intensity data were corrected for Lorentz and polarization

effects.

The crystal structures were solved by direct methods and refined by full-matrix least-squares

on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in
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calculated positions and refined using a riding model.

Visualization of the Experimental Workflow
The logical flow of the X-ray crystallography process is depicted in the following diagram.
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Click to download full resolution via product page

Experimental workflow for X-ray crystallography.

This guide provides a foundational comparison of the crystallographic features of two 4-

(trifluoromethyl)quinoline derivatives. The presented data and protocols can serve as a

valuable reference for researchers engaged in the design and crystallographic analysis of

novel quinoline-based compounds, including the yet-to-be-characterized 4-Bromo-6-
(trifluoromethoxy)quinoline. The subtle interplay of different substituents on the quinoline

scaffold highlights the importance of empirical crystallographic studies in understanding the

solid-state behavior of these molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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